REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]1[CH2:15][C:14]([CH3:17])([CH3:16])[CH2:13][C:12](=O)[CH:11]=1)C>CCOCC>[CH3:16][C:14]1([CH3:17])[CH2:15][C:10](=[O:9])[CH:11]=[CH:12][CH2:13]1 |f:0.1.2.3.4.5|
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Name
|
|
Quantity
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0.95 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC(CC(C1)(C)C)=O
|
Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
4h
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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consumption of starting material
|
Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled to 0° C. before the cautious addition of 50 mL water
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Type
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ADDITION
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Details
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the contents of the flask were then poured into a 500 mL Edenmeyer flask
|
Type
|
ADDITION
|
Details
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containing 150 mL ice-cold 10% H2SO4
|
Type
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EXTRACTION
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Details
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The mixture was then extracted with ether (2×200 mL)
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Type
|
WASH
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Details
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the combined organics were washed successively with water (100 mL), and saturated aqueous NaHCO3 (100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under diminished pressure
|
Type
|
CUSTOM
|
Details
|
to give 6.05 g (quantitative) of the dimethylenone (Rf 0.55, 2:1 hexane/ethyl acetate)
|
Name
|
|
Type
|
|
Smiles
|
CC1(CC=CC(C1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |